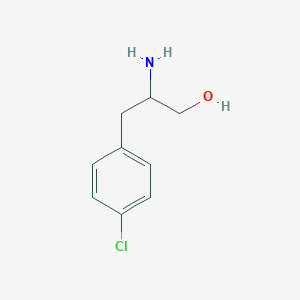

2-Amino-3-(4-chlorophenyl)propan-1-ol

描述

属性

IUPAC Name |

2-amino-3-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHQMRWKOPBZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35373-63-8 | |

| Record name | β-Amino-4-chlorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35373-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-2-Amino-3-(p-chlorophenyl)propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035373638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-2-amino-3-(p-chlorophenyl)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 3-Amino-3-(4-chlorophenyl)propan-1-ol

Introduction

3-Amino-3-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol that serves as a significant building block in organic synthesis.[1] Its structure, featuring a 4-chlorophenyl group, an amino group, and a hydroxyl group, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry.[1][2] Notably, its (S)-enantiomer is a known intermediate for capasitinib, a compound investigated for its potential as an anti-tumor drug.[3] This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis methodologies, and safety information, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

The properties of 3-Amino-3-(4-chlorophenyl)propan-1-ol have been compiled from various sources. The data presented below pertains primarily to the (S)-enantiomer, which is more extensively documented.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | [4][5] |

| Synonyms | (S)-3-Amino-3-(4-chlorophenyl)-1-propanol, (S)-3-(4-chlorophenyl)-beta-alaninol | [4][6][7] |

| CAS Number | 886061-26-3 ((S)-enantiomer), 68208-26-4 (racemate) | [4][5][8] |

| Molecular Formula | C₉H₁₂ClNO | [5][8] |

| Molecular Weight | 185.65 g/mol | [5][8] |

| Appearance | White to yellow solid | [6][7] |

| Melting Point | 53-56 °C | [6][7] |

| Boiling Point | 327.9 °C at 760 mmHg | [6][7][9] |

| Density | 1.216 g/cm³ | [6][7][9] |

| Flash Point | 152.1 °C | [6][7][9] |

| pKa (Predicted) | 14.87 ± 0.10 | [6][7] |

| Solubility | Generally soluble in polar solvents like water.[5] | [5] |

Experimental Protocols & Methodologies

Synthesis Pathways

The synthesis of (S)-3-amino-3-(4-chlorophenyl)propan-1-ol can be accomplished through both chemical and biological methods.

1. Chemical Synthesis: A common approach involves the reduction of a ketone precursor. For instance, 3-Amino-3-(4-chlorophenyl)-1-propanone can be reduced using a suitable agent like sodium borohydride or lithium aluminum hydride in an inert solvent such as ethanol or tetrahydrofuran.[1] Another documented chemical route starts from chloroacetonitrile and methanol, introducing HCl gas to form an iminochloroethyl alkyl ether hydrochloride intermediate, which is then reacted with amino urea hydrochloride.[3] Alternatively, (S)-3-amino-3-(4-chlorophenyl)-propionic acid can serve as a precursor for catalytic reduction to yield the final product.[3]

Caption: Chemical synthesis pathways for 3-Amino-3-(4-chlorophenyl)propan-1-ol.

2. Biosynthesis: A biosynthetic route utilizes enzymes for stereoselective synthesis.[3] This method employs 1-(4-chlorophenyl)-3-hydroxyacetone as the substrate and a transaminase as the catalyst. The transamination reaction selectively produces the (S)-enantiomer of 3-amino-3-(4-chlorophenyl)propan-1-ol.[3]

Caption: Biosynthetic pathway using a transaminase catalyst.

Analytical Characterization

While specific protocols are proprietary to manufacturers, standard analytical techniques are used to confirm the identity and purity of the compound. A general workflow is outlined below.

Caption: General workflow for analytical characterization.

Biological Activity and Applications

3-Amino-3-(4-chlorophenyl)propan-1-ol is primarily recognized for its role as a chemical intermediate.[2] The amino and hydroxyl functional groups allow it to form hydrogen bonds and electrostatic interactions with molecular targets, while the chlorophenyl group can influence binding affinity and specificity.[1] It has been noted to modulate enzymatic activities associated with inflammation, suggesting potential for reduced inflammatory responses.[5] Its most prominent application is in the synthesis of pharmaceutical compounds, including the anti-cancer agent intermediate, capasitinib.[3]

Safety and Handling Information

Based on available safety data sheets, 3-Amino-3-(4-chlorophenyl)propan-1-ol and its hydrochloride salt are classified with several hazards. Users must exercise caution and adhere to strict laboratory safety protocols.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Prevention: Obtain special instructions before use.[12] Avoid breathing dust, fumes, or vapors.[13] Wash skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[10] Use only in a well-ventilated area.[13] Wear protective gloves, clothing, and eye/face protection.[10]

-

Response:

-

IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

-

IF ON SKIN: Wash with plenty of water. If irritation occurs, get medical help.[13] For severe exposure (burns), remove contaminated clothing immediately and rinse skin with water.[10]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[10]

-

-

Storage: Store locked up in a well-ventilated place.[10][13] Keep container tightly closed.[13] Recommended storage is often in a refrigerator at 2-8°C.[14]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]

-

References

- 1. 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3 [chemicalbook.com]

- 4. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 25418153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol (EVT-363378) | 886061-26-3 [evitachem.com]

- 6. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3 [homesunshinepharma.com]

- 7. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 3-Amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol - Safety Data Sheet [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. aksci.com [aksci.com]

- 12. download.basf.com [download.basf.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

"2-Amino-3-(4-chlorophenyl)propan-1-ol" molecular structure and formula

An examination of the molecular structure, properties, and synthesis of a key chemical intermediate.

This technical guide provides a comprehensive overview of 2-Amino-3-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol with significant applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Chemical Formula

This compound is a substituted propanol derivative. Its structure consists of a three-carbon propane backbone with an amino group (-NH₂) at the second carbon, a hydroxyl group (-OH) at the first carbon, and a 4-chlorophenyl group attached to the third carbon. The presence of a chiral center at the second carbon atom means this compound can exist as two enantiomers, (2S)-2-amino-3-(4-chlorophenyl)propan-1-ol and (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol, as well as a racemic mixture.

The molecular formula for this compound is C₉H₁₂ClNO .

Molecular Structure Visualization:

Caption: 2D representation of the core structure of this compound.

Physicochemical Properties

Quantitative data for this compound is primarily available for the racemic mixture, also known as DL-4-Chlorophenylalaninol. The specific properties of the individual enantiomers may vary.

| Property | Value | Reference |

| CAS Number | 35373-63-8 | [1] |

| Molecular Weight | 185.65 g/mol | [1] |

| Molecular Formula | C₉H₁₂ClNO | [1] |

| Appearance | Solid | |

| Purity | Typically ≥96% | [1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a general approach involves the reduction of the corresponding amino acid, 4-chloro-DL-phenylalanine, or its ester derivatives.

General Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Hypothetical):

This is a generalized, hypothetical protocol based on standard organic chemistry procedures for the reduction of amino acid esters. It should be adapted and optimized based on laboratory conditions and safety assessments.

-

Esterification of 4-Chloro-DL-phenylalanine:

-

Suspend 4-chloro-DL-phenylalanine in methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

-

Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

-

-

Reduction of the Amino Ester:

-

Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the crude 4-chloro-DL-phenylalanine methyl ester hydrochloride in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

-

After the addition, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting solids and wash them with THF.

-

Combine the filtrate and washes, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

-

Biological and Chemical Significance

While specific biological activities for this compound are not extensively documented, its structural motifs are present in various pharmacologically active compounds. As a chiral amino alcohol, it serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals. For instance, it has been used as a reactant for the preparation of copper(II) 2,4-pyridine dicarboxylate aqua complexes.[1]

The stereoisomer, (S)-2-amino-3-(4-chlorophenyl)propan-1-ol, is noted as a precursor in the synthesis of pharmaceuticals and agrochemicals and has been investigated for its potential to inhibit the phosphorylation of MDM2 and GSK3β proteins, suggesting a potential role in anticancer research.

Logical Relationship of its Utility:

Caption: The role of this compound as a precursor in various applications.

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in peer-reviewed literature. Researchers are advised to acquire their own analytical data for this compound upon synthesis or purchase to confirm its identity and purity.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Users should wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

References

"2-Amino-3-(4-chlorophenyl)propan-1-ol" CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a chlorophenyl group, a hydroxyl group, and an amino group, makes it a versatile intermediate for creating molecules with a range of biological activities. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Chemical Identity and Properties

The nomenclature and physical properties of this compound and its enantiomers are summarized below. The compound's chirality is a key feature, with the (S)-enantiomer often being a specific precursor in targeted drug synthesis.

Table 1: Chemical Identifiers

| Name | CAS Number | Molecular Formula |

| This compound (racemate) | 68208-26-4[1] | C₉H₁₂ClNO |

| (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3[2] | C₉H₁₂ClNO |

| (R)-2-Amino-3-(4-chlorophenyl)propan-1-ol | Not readily available | C₉H₁₂ClNO |

Table 2: Synonyms

| Racemate | (S)-Enantiomer |

| 3-Amino-3-(4-chlorophenyl)-1-propanol[3] | (3S)-3-amino-3-(4-chlorophenyl)-1-propanol[2] |

| 3-(4-chlorophenyl)-beta-alaninol[1] | (S)-3-amino-3-(4-chlorophenyl)propan-1-ol[2] |

| γ-(Aminomethyl)-4-chlorobenzene-propanol |

Table 3: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 185.65 g/mol | [1] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 53-56 °C | [3] |

| Boiling Point | 327.9 °C at 760 mmHg | [3] |

| Density | 1.216 g/cm³ | [3] |

| Purity | ≥95% (commercially available) | [2] |

| Storage Temperature | Refrigerator | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, including the reduction of a corresponding ketone precursor or catalytic hydrogenation.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound and its potential applications.

Caption: Synthetic workflow and potential applications of this compound.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of racemic this compound from 3-(4-chlorophenyl)-1-propanone.

Materials:

-

3-(4-chlorophenyl)-1-propanone

-

Ammonia or an amine source (e.g., ammonium acetate)

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Ethanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 3-(4-chlorophenyl)-1-propanone in ethanol or THF in a round-bottom flask equipped with a magnetic stirrer.

-

Add the ammonia source to the solution and stir at room temperature for a specified period to form the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by slowly adding water or a dilute acid solution.

-

Adjust the pH of the solution to basic (pH > 10) with a sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol: Chiral Separation by HPLC

This protocol provides a general method for the enantiomeric separation of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, IC) or a Pirkle-type column.

Mobile Phase:

-

A mixture of n-hexane and an alcohol (e.g., isopropanol, ethanol) is commonly used. The exact ratio will need to be optimized for the specific column and compound. A typical starting point is 90:10 (n-hexane:isopropanol).

-

Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) may be required to improve peak shape and resolution.

Procedure:

-

Prepare a standard solution of the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

-

Inject a small volume (e.g., 10 µL) of the standard solution.

-

Monitor the separation at a suitable UV wavelength (e.g., 220 nm).

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

Biological and Pharmacological Relevance

While this compound itself is not typically an active pharmaceutical ingredient, it is a key intermediate in the synthesis of compounds with significant biological activities.

-

Antidepressants: This compound serves as a precursor for the synthesis of novel antidepressant agents. Modifications of its structure have led to derivatives with enhanced binding affinity to serotonin receptors.[3]

-

Antitumor Agents: The (S)-enantiomer is reported as an intermediate in the preparation of certain antitumor drugs. Further synthetic modifications can lead to compounds with potential anticancer activity.

-

Enzyme Interactions: Studies have shown that this compound can interact with and potentially inhibit specific metabolic enzymes.[3] This property makes it a useful tool for studying metabolic pathways and for the development of enzyme inhibitors.

The mechanism of action of its derivatives often involves interactions with specific molecular targets like enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the chlorophenyl group can contribute to binding affinity and specificity.[3]

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry and drug development. Its straightforward synthesis and the potential for diverse chemical modifications make it an important starting material for the creation of a wide range of biologically active molecules. This guide provides a foundational understanding for researchers and scientists working with this compound, from its fundamental properties to its synthesis and potential applications in the pharmaceutical industry. Further research into the biological activities of its derivatives is likely to uncover new therapeutic opportunities.

References

Physical and chemical properties of "2-Amino-3-(4-chlorophenyl)propan-1-ol"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the chiral amino alcohol, 2-Amino-3-(4-chlorophenyl)propan-1-ol. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis and analysis, and a visual representation of a common synthetic workflow.

Core Physical and Chemical Properties

This compound is a chiral compound existing as different stereoisomers. Its properties can vary slightly depending on the specific isomer or if it is a racemic mixture. The data presented below has been compiled for the parent compound and its common forms.

Table 1: Physicochemical Properties of this compound and its (S)-isomer

| Property | Value | Isomer/Form | Source(s) |

| Molecular Formula | C₉H₁₂ClNO | All forms | [1][2] |

| Molecular Weight | 185.65 g/mol | All forms | [1][2] |

| Appearance | White to yellow solid | (S)-isomer | [3] |

| Melting Point | 53-56 °C | Racemic | [3] |

| Boiling Point | 327.9 °C at 760 mmHg | Racemic | [3] |

| Density | 1.216 g/cm³ | Racemic | [3] |

| pKa (Predicted) | 14.87 ± 0.10 | (S)-isomer | [4] |

| Flash Point | 152.1 °C | Racemic | [3] |

| CAS Number | 68208-26-4 | Racemic | [2] |

| CAS Number | 886061-26-3 | (S)-isomer | [1][4] |

| PubChem CID | 17039435 | Racemic | [2] |

| PubChem CID | 25418153 | (S)-isomer | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol: Reduction of a β-Amino Ketone

A common and effective method for the synthesis of this compound is the reduction of the corresponding β-amino ketone, 3-amino-3-(4-chlorophenyl)propan-1-one, using a mild reducing agent such as sodium borohydride.[5][6]

Materials:

-

3-amino-3-(4-chlorophenyl)propan-1-one

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3-amino-3-(4-chlorophenyl)propan-1-one in methanol (approximately 15-20 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of amino alcohols, derivatization is typically required to improve volatility for GC-MS analysis.[7][8] A common method involves silylation.

Materials and Equipment:

-

Sample of this compound

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Acetonitrile (anhydrous)

-

GC-MS system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane)

-

Autosampler vials with inserts

-

Heating block or oven

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of the sample into an autosampler vial insert and dry completely under a stream of nitrogen.

-

Derivatization: Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA with 1% TMCS to the dried sample.

-

Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

-

Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS.

GC-MS Conditions (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

Signaling Pathways and Biological Activity

Currently, there is no significant information available in the scientific literature detailing specific signaling pathways or mechanisms of action for this compound. Its primary documented use is as a chemical intermediate in the synthesis of other compounds, including potential antitumor drugs.[4] Further research would be required to elucidate any intrinsic biological activity.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical steps involved in the synthesis of this compound via the reduction of its corresponding ketone.

Caption: Synthetic workflow for this compound.

References

- 1. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 25418153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4 | Benchchem [benchchem.com]

- 4. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3 [chemicalbook.com]

- 5. webassign.net [webassign.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

An In-depth Technical Guide to the Safety and Hazards of 2-Amino-3-(4-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 2-Amino-3-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol with applications in organic synthesis, particularly as a precursor for pharmaceutical compounds. This document consolidates available toxicological data, outlines experimental methodologies for hazard assessment, and explores potential biological interactions to ensure safe handling and informed use in a research and development setting.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized below.

GHS Pictograms:

Signal Word: Danger

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H315: Causes skin irritation.[2]

-

H317: May cause an allergic skin reaction.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

-

H361: Suspected of damaging the unborn child.[2]

-

H400: Very toxic to aquatic life.[2]

-

H410: Very toxic to aquatic life with long lasting effects.[2]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets provided by suppliers. Key recommendations include obtaining special instructions before use, avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment.[1][2]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity of this compound.

Table 1: Acute Mammalian Toxicity

| Endpoint | Species | Route | Value | Guideline |

| LD50 | Rat | Oral | > 300 - < 2,000 mg/kg | OECD 423 |

| LC50 | Rat | Inhalation | 2.002 mg/L (4 hours) | OECD 403 |

| LD50 | Rat | Dermal | > 5,000 mg/kg | OECD 402 |

Data sourced from BASF Safety Data Sheet.[2]

Table 2: Aquatic Ecotoxicity

| Endpoint | Species | Exposure Time | Value | Guideline |

| LC50 | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | 0.123 mg/L | OECD 203 |

| EC50 | Daphnia magna (Water Flea) | 48 hours | 0.238 mg/L | OECD 202 |

Data sourced from BASF Safety Data Sheet.

Experimental Protocols

The toxicological data presented above are derived from standardized experimental protocols established by the Organisation for Economic Co-operation and Development (OECD). The methodologies for these key studies are detailed below to provide researchers with an understanding of how these hazard endpoints were determined.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to assess the acute toxicity of a substance after oral administration.[3]

-

Principle: The test involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the dose for the next step. The method allows for the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.[3]

-

Animal Species: Typically, rats are used, and for this substance, female Wistar rats were specified.[4][5] The animals are fasted before the administration of the test substance.[5]

-

Dosing: The substance is administered in a single dose by gavage. The starting dose is selected based on available information, with subsequent doses being increased or decreased depending on the presence or absence of mortality.[5]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.[4][5] A gross necropsy is performed on all animals at the end of the observation period.[4]

OECD Guideline 403: Acute Inhalation Toxicity

This guideline provides a method to assess the health hazards likely to arise from short-term exposure to a substance by inhalation.[1][2]

-

Principle: The test can be conducted using two protocols: a traditional LC50 protocol or a Concentration x Time (C x T) protocol. The aim is to determine the median lethal concentration (LC50) of a substance in the air.[1][2]

-

Animal Species: The preferred species is the rat. Healthy young adult animals are used.[2]

-

Exposure: Animals are exposed to the test substance, typically as a gas, vapor, or aerosol, for a predetermined duration, usually 4 hours. At least three concentrations are typically used in the traditional protocol.[1][2]

-

Observations: The animals are observed for at least 14 days post-exposure. Observations include mortality, clinical signs, body weight changes, and a gross necropsy at the end of the study.[1][2]

OECD Guideline 402: Acute Dermal Toxicity

This test is designed to evaluate the adverse effects that may occur from a single, short-term dermal exposure to a substance.[6][7]

-

Principle: The test substance is applied to the skin of the test animals in a stepwise procedure using fixed doses. The test is designed to classify the substance's dermal toxicity with the use of a minimal number of animals.[8][9]

-

Animal Species: Adult rats are commonly used. The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[10]

-

Application: The test substance is applied uniformly over an area of not less than 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[6][7]

-

Observations: Animals are observed for mortality and signs of toxicity for at least 14 days. Body weights are recorded weekly. A gross necropsy is performed on all animals at the end of the study.[7]

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This is an acute toxicity test to determine the effects of chemicals on aquatic invertebrates.[11][12]

-

Principle: Young daphnids (less than 24 hours old) are exposed to the test substance at a range of concentrations for 48 hours. The endpoint is the immobilization of the daphnids, which is defined as the inability to swim within 15 seconds after gentle agitation.[13][14]

-

Test Organism: Daphnia magna is the most commonly used species.[14]

-

Test Conditions: The test is typically conducted in a static or semi-static system with at least five test concentrations in a geometric series. At least 20 animals are used for each concentration, divided into four replicates.[11][15]

-

Observations: Immobilisation is recorded at 24 and 48 hours. The results are used to calculate the EC50, which is the concentration that immobilizes 50% of the daphnids.[11][13]

OECD Guideline 203: Fish, Acute Toxicity Test

This guideline describes a method to determine the acute lethal toxicity of substances to fish.[16][17]

-

Principle: Fish are exposed to the test substance, which is added to the water, for a 96-hour period. The mortality is recorded at 24, 48, 72, and 96 hours to determine the LC50 (the concentration that is lethal to 50% of the test fish).[16][17]

-

Test Species: A variety of fish species can be used, with rainbow trout (Oncorhynchus mykiss) and zebrafish (Brachydanio rerio) being common choices.[18][19][20]

-

Test Conditions: The test is conducted with at least five concentrations in a geometric series. At least seven fish must be used for each test concentration and for the controls.[16]

-

Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at specified intervals. The LC50 is calculated at the end of the 96-hour exposure period.[16][19]

Potential Biological Signaling Pathways

While specific mechanistic studies on this compound are limited, its structural similarity to known psychoactive compounds and pharmacological agents suggests potential interactions with neurotransmitter systems.[21] Preliminary research on related compounds indicates possible activity as an antidepressant or anxiolytic agent, potentially through interaction with serotonin receptors.[21] Furthermore, some structurally analogous compounds have been identified as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key component in excitatory neurotransmission in the central nervous system.

An antagonistic action at the AMPA receptor would inhibit the influx of sodium ions into the postsynaptic neuron, thereby reducing excitatory signaling. AMPA receptors can also engage in metabotropic signaling, independent of ion flux, by interacting with protein tyrosine kinases such as Lyn. This can lead to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.

Below is a diagram illustrating a plausible, albeit hypothetical, experimental workflow to investigate the interaction of this compound with a target receptor and its downstream effects.

Caption: Hypothetical workflow for characterizing the pharmacological activity of the compound.

The following diagram illustrates a potential signaling pathway involving AMPA receptor antagonism.

Caption: Potential mechanism via AMPA receptor antagonism.

Handling and Storage

-

Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat and sources of ignition.[2]

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention as it can cause severe skin burns.[1][2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention as it can cause serious eye damage.[1][2]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1][2]

Fire and Explosion Hazards

The compound is combustible. Vapors may be heavier than air and can spread along floors, potentially forming explosive mixtures with air upon intense heating.[1] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Stability and Reactivity

The substance is stable under recommended storage conditions. Hazardous reactions are not expected if stored and handled as prescribed.[2]

This guide is intended to provide detailed safety and hazard information for this compound to be used by trained professionals in a laboratory setting. It is not exhaustive and should be used in conjunction with the most current Safety Data Sheet (SDS) provided by the supplier. Always perform a thorough risk assessment before handling this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (2s)-2-amino-3-(4-chlorophenyl)propan-1-ol | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMPA Receptor Antagonists [mr.ucdavis.edu]

- 10. repository.unar.ac.id [repository.unar.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AMPA receptor - Wikipedia [en.wikipedia.org]

- 16. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Amino-3-(4-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(4-chlorophenyl)propan-1-ol, particularly its (S)-enantiomer, is a chiral amino alcohol that has garnered significant attention in the pharmaceutical industry. It serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural features, including a primary alcohol, a primary amine, and a chlorinated phenyl group, make it a versatile intermediate for creating a variety of bioactive molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and its role in the development of targeted cancer therapies.

Physicochemical Properties

A summary of the key physicochemical properties for (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol is presented in Table 1. This data is essential for its handling, characterization, and process development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ClNO | [1][2] |

| Molecular Weight | 185.65 g/mol | [1][2][3][4][5] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 53-56 °C | [1][6] |

| Boiling Point | 327.9 °C at 760 mmHg | [1][6][7] |

| Density | 1.216 g/cm³ | [1][6][7] |

| Flash Point | 152.1 °C | [1] |

| Refractive Index | 1.574 | [1] |

| pKa | 14.87 ± 0.10 (Predicted) | [1] |

| Purity | ≥98.0% | [1] |

| Storage Temperature | Refrigerator (2-8 °C) | [2][4][8] |

| Solubility | Soluble in polar solvents | [6] |

| InChI Key | JGNACDMQJLVKIU-VIFPVBQESA-N | [4][5] |

| CAS Number | 886061-26-3 ((S)-enantiomer) | [1][2][4][9] |

Synthesis of this compound

The synthesis of this compound, particularly the enantiomerically pure (S)-form, is of significant industrial importance. Several synthetic strategies have been reported, broadly categorized into chemical and biosynthetic methods.

Chemical Synthesis

Chemical synthesis routes often involve the reduction of a corresponding carbonyl or carboxylic acid precursor.

One common approach involves the reduction of 3-amino-3-(4-chlorophenyl)-1-propanone.[10] While specific, detailed industrial protocols are proprietary, a general laboratory-scale procedure can be outlined as follows:

-

Dissolution: Dissolve 3-amino-3-(4-chlorophenyl)-1-propanone in an inert solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add a suitable reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (for LiAlH₄).

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired this compound.

Another described method is the catalytic reduction of (S)-3-amino-3-(4-chlorophenyl)-propionic acid.[11]

-

Precursor Preparation: Prepare a solution of (S)-3-amino-3-(4-chlorophenyl)-propionic acid in a suitable solvent like methanol.

-

Catalyst Addition: Add a hydrogenation catalyst, such as palladium on carbon (Pd/C), to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for an extended period (e.g., 65 hours).[12]

-

Filtration and Concentration: After the reaction is complete, carefully filter the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the product using column chromatography.

Biosynthetic Method

A biosynthetic route offers an enantioselective approach to synthesizing (S)-3-amino-3-(4-chlorophenyl)propan-1-ol.

This method utilizes a transaminase enzyme to stereoselectively aminate a ketone precursor.[11]

-

Reaction Setup: Prepare a buffered aqueous solution containing 1-(4-chlorophenyl)-3-hydroxyacetone as the substrate.

-

Enzyme and Co-factor Addition: Add a suitable transaminase enzyme (e.g., SEQ ID NO. 1-6 or its mutants) and a co-factor such as pyridoxal 5'-phosphate (PLP). An amine donor, like isopropylamine, is also required.

-

Incubation: Incubate the reaction mixture at a controlled temperature and pH with gentle agitation.

-

Reaction Monitoring: Monitor the formation of the product using HPLC.

-

Workup and Purification: Once the reaction reaches completion, terminate it by adding a suitable solvent or by adjusting the pH. Extract the product and purify it using chromatographic techniques.

Role as a Pharmaceutical Intermediate: Synthesis of Capmatinib

(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol is a key intermediate in the synthesis of Capmatinib, a potent and selective inhibitor of the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[9] The synthesis of Capmatinib from this intermediate involves several subsequent steps, which are detailed in various patents and publications. A simplified workflow is depicted below.

Caption: General workflow for the synthesis of Capmatinib.

Mechanism of Action and Signaling Pathway of Capmatinib

As this compound is primarily used as a precursor to Capmatinib, understanding the mechanism of action of Capmatinib is crucial for appreciating the significance of this intermediate. Capmatinib is a MET inhibitor that targets the ATP-binding site of the MET receptor tyrosine kinase.[6] Aberrant activation of the MET signaling pathway, through mutations (like MET exon 14 skipping), gene amplification, or protein overexpression, is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[6][13]

The binding of the ligand, hepatocyte growth factor (HGF), to the MET receptor leads to its dimerization and autophosphorylation, activating downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.[1] Capmatinib blocks this phosphorylation and subsequent activation of downstream pathways.[6]

The key signaling pathways downstream of MET that are inhibited by Capmatinib include:

-

RAS/MAPK Pathway: Involved in cell proliferation.

-

PI3K/AKT Pathway: Promotes cell survival and growth.

-

JAK/STAT Pathway: Involved in cell proliferation and immune response.

Caption: MET signaling pathway and its inhibition by Capmatinib.

Pharmacology

Currently, there is a lack of publicly available, specific pharmacological data (e.g., IC₅₀, Kᵢ values) for this compound itself. Its biological activity is primarily of interest in the context of its role as a synthetic intermediate. However, studies on related β-alaninol derivatives have explored their potential as, for example, glucagon receptor antagonists.[4][7][14] This suggests that the structural motif of β-alaninol can be a pharmacophore for various biological targets.

Analytical Methods

The quality control and analysis of this compound are critical, especially for its use in pharmaceutical manufacturing. Due to its chiral nature, methods that can distinguish between enantiomers are essential.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a standard method for determining the enantiomeric purity of chiral amino alcohols.[10]

-

Stationary Phase: Chiral stationary phases (CSPs) are used to separate the enantiomers. Examples include polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns (e.g., teicoplanin-based CSPs).

-

Mobile Phase: The mobile phase composition is optimized to achieve the best separation and can consist of mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol), often with additives to improve peak shape.[15]

-

Detection: UV detection is commonly used, as the phenyl group provides a chromophore.

Gas Chromatography (GC)

Gas chromatography can also be employed for the analysis of amino alcohols, often requiring derivatization to increase volatility.

-

Derivatization: The amino and hydroxyl groups can be derivatized with reagents like silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

-

Column: A chiral capillary column is used to separate the derivatized enantiomers.

-

Detection: Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection.

Caption: General workflows for chiral analysis.

Conclusion

This compound is a valuable chiral intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the MET inhibitor Capmatinib. Its synthesis can be achieved through both chemical and enzymatic routes, with the latter offering a highly enantioselective approach. While direct pharmacological data on this intermediate is scarce, its importance is underscored by the clinical efficacy of its downstream product. The analytical methodologies for its characterization, particularly for ensuring enantiomeric purity, are well-established, relying on chromatographic techniques. This guide provides a foundational understanding of this key molecule for researchers and professionals in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol 95% | CAS: 886061-26-3 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 25418153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New beta-alanine derivatives are orally available glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 886061-26-3|(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4 | Benchchem [benchchem.com]

- 11. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3 [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. phx.phenomenex.com [phx.phenomenex.com]

An In-depth Technical Guide to 2-Amino-3-(4-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol, is a fine chemical intermediate with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known properties, potential synthetic methodologies, and current understanding of its biological relevance. While the specific discovery and developmental history of this compound are not extensively documented in public literature, this paper collates available data from chemical suppliers and analogous scientific research to offer a valuable resource for researchers. The guide includes tabulated physicochemical data, a detailed potential synthesis protocol, and a visual representation of the synthetic workflow.

Introduction

This compound, with the CAS number 35373-63-8, belongs to the class of phenylalaninol derivatives. These compounds are characterized by a propan-1-ol backbone with an amino group at the second carbon and a phenyl substituent at the third carbon. The presence of a chlorine atom on the phenyl ring at the para position can significantly influence the molecule's electronic properties and biological interactions. While this specific compound is commercially available, it appears to be primarily utilized as a building block or intermediate in the synthesis of more complex molecules rather than as an end-product with well-documented biological effects.[1] This guide aims to consolidate the sparse information available and provide a foundational understanding of this chemical entity.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical supplier databases. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 35373-63-8 | |

| Molecular Formula | C₉H₁₂ClNO | |

| Molecular Weight | 185.65 g/mol | |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% |

Synthesis and Manufacturing

Proposed Synthetic Pathway: Reduction of 4-Chloro-DL-phenylalanine

A common method for the synthesis of phenylalaninols is the reduction of the corresponding amino acid. This can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).

Experimental Protocol: Synthesis of this compound from 4-Chloro-DL-phenylalanine

Materials:

-

4-Chloro-DL-phenylalanine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Deionized water

Procedure:

-

A solution of 4-Chloro-DL-phenylalanine in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0°C.

-

Lithium aluminum hydride is added portion-wise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the careful, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting precipitate is filtered off and washed with THF.

-

The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Biological Activity and Potential Applications

There is a significant lack of publicly available data on the specific biological activities of this compound. Its structural analog, p-chlorophenylalanine (PCPA), is known to be an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin. However, it is crucial to note that the reduction of the carboxylic acid group to an alcohol, as in the title compound, would significantly alter its chemical properties and likely its biological targets and activity.

Given its commercial availability as a chemical intermediate, the primary application of this compound is likely as a precursor in the synthesis of more complex molecules, including potential pharmaceutical candidates. The chiral nature of the molecule, with two stereocenters, makes it a valuable building block for stereospecific synthesis.

Future Research Directions

The dearth of information on this compound presents several opportunities for future research:

-

Definitive Synthesis and Characterization: A detailed study of its synthesis, including optimization of reaction conditions and thorough characterization of its stereoisomers, would be of great value.

-

Biological Screening: A comprehensive screening of the compound for various biological activities (e.g., anticancer, antimicrobial, CNS activity) could uncover novel therapeutic potential.

-

Derivatization and SAR Studies: Synthesis of a library of derivatives by modifying the amino and hydroxyl groups could lead to the discovery of compounds with improved activity and provide insights into structure-activity relationships (SAR).

Conclusion

This compound is a chemical intermediate with potential for use in synthetic and medicinal chemistry. While its own discovery, history, and biological profile are not well-documented, this guide provides a summary of its known properties and a plausible synthetic route. The information presented here serves as a starting point for researchers interested in exploring the chemistry and potential applications of this and related compounds. Further investigation is warranted to fully elucidate its synthetic utility and biological significance.

References

Unveiling the Potential Biological Activity of 2-Amino-3-(4-chlorophenyl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the chiral amino alcohol, 2-Amino-3-(4-chlorophenyl)propan-1-ol. While direct pharmacological data for this specific compound is limited in publicly available literature, its structural similarity to well-characterized neuroactive agents suggests plausible interactions with key biological targets. This document will focus on two primary putative mechanisms of action: modulation of the GABAB receptor, drawing parallels to the established drug Baclofen, and interaction with monoamine transporters, based on its relation to phenylalaninol derivatives. Furthermore, this guide details its established role as a key chiral intermediate in the synthesis of pharmaceutically active molecules, including the Janus kinase (JAK) inhibitor Tofacitinib and the c-Met inhibitor Capmatinib. Detailed experimental protocols for investigating these potential biological activities are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug discovery efforts.

Chemical and Physical Properties

This compound is a chiral amino alcohol with the molecular formula C₉H₁₂ClNO.[1] Its structure features a 4-chlorophenyl group attached to a propanol backbone, with an amino group that confers its basic properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ClNO | [1] |

| Molecular Weight | 185.65 g/mol | [1] |

| Appearance | White to yellow crystalline solid | [1] |

| Melting Point | 53-56 °C | [1] |

| Boiling Point | 327.9 °C | [1] |

| Density | 1.216 g/cm³ | [1] |

| Synonyms | 3-Amino-3-(4-chlorophenyl)-1-propanol, γ-Amino-4-chloro-benzenepropanol, 3-(4-chlorophenyl)-DL-beta-alaninol | [2] |

Potential Biological Activity: An Investigation Based on Structural Analogs

Putative GABAB Receptor Agonism

The structural resemblance of this compound to Baclofen, a well-established GABAB receptor agonist, is noteworthy. Baclofen, chemically (RS)-4-amino-3-(4-chlorophenyl)butanoic acid, is used clinically as a muscle relaxant to treat spasticity.[3][4] It exerts its effects by activating GABAB receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system.[3]

Proposed Mechanism of Action:

Activation of presynaptic GABAB receptors by an agonist like Baclofen leads to the inhibition of voltage-sensitive calcium channels, which in turn reduces the influx of calcium and subsequently decreases the release of excitatory neurotransmitters. Postsynaptically, GABAB receptor activation opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Given its structural similarity, it is plausible that this compound could also bind to and activate GABAB receptors, producing similar downstream effects.

Caption: Putative GABA-B receptor signaling cascade.

Experimental Protocol: GABAB Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for the GABAB receptor in rat brain membranes.

-

Membrane Preparation:

-

Homogenize frozen rat brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 4°C.

-

Wash the resulting pellet multiple times with buffer to remove endogenous GABA.

-

Resuspend the final pellet, containing synaptic membranes, in the assay buffer.

-

-

Competition Binding Assay:

-

Prepare assay tubes in duplicate or triplicate.

-

Total Binding: Add 100 nM [³H]GABA and 400 µM isoguvacine (to block GABAA receptors) to the membrane preparation.

-

Non-specific Binding: Add 100 nM [³H]GABA, 400 µM isoguvacine, and a high concentration (e.g., 1 mM) of unlabeled Baclofen or GABA.

-

Competition: Add 100 nM [³H]GABA, 400 µM isoguvacine, and varying concentrations of the test compound (this compound).

-

Incubate the tubes at 4°C for 60 minutes to allow binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Potential Interaction with Monoamine Transporters

The core structure of this compound is a substituted phenylalaninol. Phenylalaninol and its derivatives are known to interact with monoamine transporters, acting as monoamine releasing agents or reuptake inhibitors. For instance, phenylalaninol itself is a psychostimulant that preferentially releases norepinephrine over dopamine and serotonin. The EC₅₀ values for monoamine release by phenylalaninol in rat brain synaptosomes are 106 nM for norepinephrine, 1,355 nM for dopamine, and >10,000 nM for serotonin.[5]

Proposed Mechanism of Action:

Substituted phenylalaninols may act as substrates for monoamine transporters such as the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). By binding to these transporters, they can either inhibit the reuptake of the endogenous monoamine from the synaptic cleft or induce reverse transport (efflux) of the monoamine from the presynaptic neuron into the synapse. This leads to an increase in the extracellular concentration of monoamines, enhancing neurotransmission.

Caption: Monoamine transporter uptake assay workflow.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a method to assess the inhibitory potency of this compound on the human norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters expressed in HEK293 cells.

-

Cell Culture:

-

Maintain HEK293 cell lines stably expressing human NET, DAT, or SERT in appropriate culture medium.

-

Plate the cells into 96-well microplates and allow them to adhere and grow to a confluent monolayer.

-

-

Uptake Inhibition Assay:

-

On the day of the experiment, wash the cells with Krebs-Henseleit buffer (KHB).

-

Pre-incubate the cells for 5-10 minutes with varying concentrations of the test compound (this compound) or a reference inhibitor (e.g., nisoxetine for NET, mazindol for DAT, fluoxetine for SERT).

-

Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled monoamine ([³H]-norepinephrine, [³H]-dopamine, or [³H]-serotonin).

-

Allow the uptake to proceed for a short, defined period (e.g., 1-10 minutes) at room temperature or 37°C.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells with ice-cold KHB.

-

Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

-

-

Quantification and Data Analysis:

-

Transfer the cell lysates to scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Define non-specific uptake in the presence of a high concentration of a selective inhibitor.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Established Role as a Synthetic Intermediate

Beyond its potential intrinsic biological activity, this compound, particularly its (S)-enantiomer, is a valuable chiral building block in medicinal chemistry.[4] It serves as a key intermediate in the synthesis of complex pharmaceutical agents.

Synthesis of Tofacitinib:

The (S)-enantiomer of this compound is a precursor in some synthetic routes to Tofacitinib, an orally active Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[6] The synthesis involves multiple steps where the chiral center of the amino alcohol is incorporated into the final piperidine ring structure of Tofacitinib.

Synthesis of Capmatinib:

(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol has also been described as an intermediate in the synthesis of Capmatinib (INC280), a potent and selective c-Met inhibitor for the treatment of non-small cell lung cancer.

Caption: Synthetic utility of the target compound.

Quantitative Data for Structurally Related Compounds

While no direct quantitative data for this compound is available, the following table summarizes the activity of structurally related compounds to provide a basis for comparison and to guide future investigations.

| Compound | Target | Assay | Value | Reference |

| Baclofen | GABAB Receptor | Radioligand Binding (Displacement of [³H]GABA) | IC₅₀ ≈ 1 µM | Inferred from multiple sources |

| Phenylalaninol | Norepinephrine Transporter (NET) | Monoamine Release (rat synaptosomes) | EC₅₀ = 106 nM | [5] |

| Dopamine Transporter (DAT) | Monoamine Release (rat synaptosomes) | EC₅₀ = 1,355 nM | [5] | |

| Serotonin Transporter (SERT) | Monoamine Release (rat synaptosomes) | EC₅₀ > 10,000 nM | [5] |

Conclusion and Future Directions

This compound represents a molecule of significant interest for further pharmacological investigation. Its structural similarities to Baclofen and phenylalaninol provide a strong rationale for exploring its activity at GABAB receptors and monoamine transporters. The experimental protocols detailed in this guide offer a clear path for such investigations. Furthermore, its established role as a key chiral intermediate in the synthesis of approved drugs underscores its importance in medicinal chemistry. Future research should focus on synthesizing and testing this compound and its stereoisomers in the described in vitro assays to elucidate its biological activity, which could reveal novel therapeutic potential.

References

- 1. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 2. CN103819474A - Preparation method of tofacitinib - Google Patents [patents.google.com]

- 3. CN110526916B - Deuterated Capmatinib compound and application thereof - Google Patents [patents.google.com]

- 4. leapchem.com [leapchem.com]

- 5. NO2022058I1 - Capmatinib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Profile of 2-Amino-3-(4-chlorophenyl)propan-1-ol: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Amino-3-(4-chlorophenyl)propan-1-ol. Due to the limited availability of publicly accessible, complete experimental spectra for this specific molecule, this document focuses on predicted data derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to guide researchers, scientists, and drug development professionals in the analysis and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 | Doublet | 2H | Aromatic protons (ortho to Cl) |

| ~ 7.2 | Doublet | 2H | Aromatic protons (meta to Cl) |

| ~ 3.6 - 3.8 | Multiplet | 1H | CH-OH |

| ~ 3.4 - 3.6 | Multiplet | 2H | CH₂-OH |

| ~ 2.8 - 3.0 | Multiplet | 1H | CH-NH₂ |

| ~ 2.6 - 2.8 | Multiplet | 2H | CH₂-Aromatic |

| Broad | Singlet | 3H | OH, NH₂ (exchangeable) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Aromatic C (quaternary, attached to CH₂) |

| ~ 132 | Aromatic C (quaternary, attached to Cl) |

| ~ 130 | Aromatic CH (ortho to Cl) |

| ~ 128 | Aromatic CH (meta to Cl) |

| ~ 65 | CH₂-OH |

| ~ 55 | CH-NH₂ |

| ~ 40 | CH₂-Aromatic |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1600, 1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1590 | Medium | N-H bend (amine) |

| 1250 - 1000 | Strong | C-O stretch (alcohol), C-N stretch (amine) |

| 850 - 800 | Strong | C-H out-of-plane bend (para-substituted aromatic) |

| 750 - 700 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 185/187 | Molecular ion peak (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio) |

| 168/170 | [M - NH₃]⁺ |

| 154/156 | [M - CH₂OH]⁺ |

| 125 | [M - CH(NH₂)CH₂OH]⁺ (loss of the amino alcohol side chain) |

| 91 | Tropylium ion (rearrangement) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is crucial and should be based on the solubility of the analyte.[1] Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[2]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[2]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.[3]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, place the sample in the beam path and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.[4][5][6]

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion may be used.[7]

-